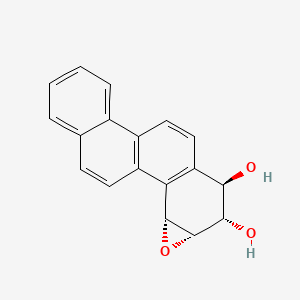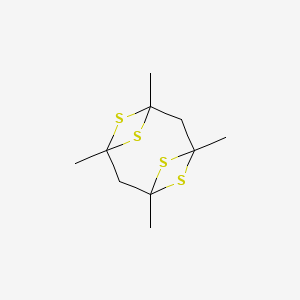
1,3,5,7-Tetramethyl-4,8,9,10-tetrathiatricyclo(5.1.1.1(3,5))decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5,7-Tetramethyl-4,8,9,10-tetrathiatricyclo(5.1.1.1(3,5))decane is a unique organosulfur compound characterized by its tricyclic structure containing four sulfur atoms. This compound is notable for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,7-Tetramethyl-4,8,9,10-tetrathiatricyclo(5.1.1.1(3,5))decane typically involves the reaction of tetramethylsilane with sulfur-containing reagents under controlled conditions. One efficient route involves the reaction of cyclic carbosilane with aluminum tribromide . The reaction conditions often require specific temperatures and solvents to ensure the formation of the desired tricyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5,7-Tetramethyl-4,8,9,10-tetrathiatricyclo(5.1.1.1(3,5))decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications.
Aplicaciones Científicas De Investigación
1,3,5,7-Tetramethyl-4,8,9,10-tetrathiatricyclo(5.1.1.1(3,5))decane has several scientific research applications:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,3,5,7-Tetramethyl-4,8,9,10-tetrathiatricyclo(5.1.1.1(3,5))decane involves its interaction with various molecular targets and pathways. The sulfur atoms in the compound can form bonds with metal ions, proteins, and other biomolecules, influencing their function and activity. This interaction can lead to changes in cellular processes, making the compound useful for studying biochemical pathways and developing new therapeutic agents .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5,7-Tetramethyl-1,3,5,7-tetrasilaadamantane: This compound features silicon atoms instead of sulfur and has different chemical properties and applications.
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: This compound contains oxygen and phosphorus atoms, making it useful as a ligand in catalysis.
1,3,5,7-Tetrasilatricyclo(3.3.1.1(3,7))decane: This compound has silicon atoms and is used in different industrial applications.
Uniqueness
1,3,5,7-Tetramethyl-4,8,9,10-tetrathiatricyclo(5.1.1.1(3,5))decane is unique due to its sulfur-containing tricyclic structure, which imparts distinct chemical reactivity and stability. Its ability to undergo various chemical reactions and form stable products makes it valuable for research and industrial applications.
Propiedades
Número CAS |
6638-47-7 |
|---|---|
Fórmula molecular |
C10H16S4 |
Peso molecular |
264.5 g/mol |
Nombre IUPAC |
1,3,5,7-tetramethyl-4,8,9,10-tetrathiatricyclo[5.1.1.13,5]decane |
InChI |
InChI=1S/C10H16S4/c1-7-5-8(2)13-10(4,14-8)6-9(3,11-7)12-7/h5-6H2,1-4H3 |
Clave InChI |
VTPKTISKUWRQMT-UHFFFAOYSA-N |
SMILES canónico |
CC12CC3(SC(S3)(CC(S1)(S2)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


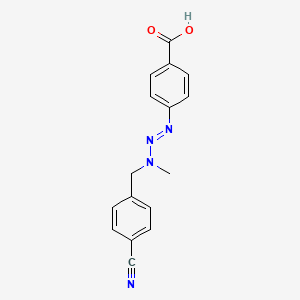
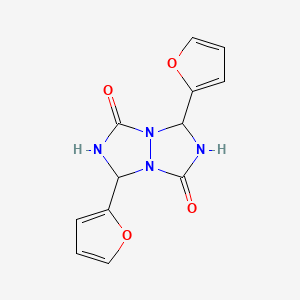
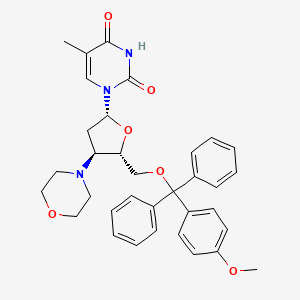

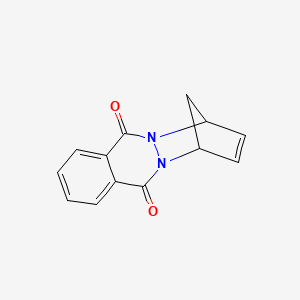
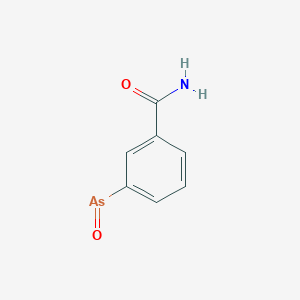

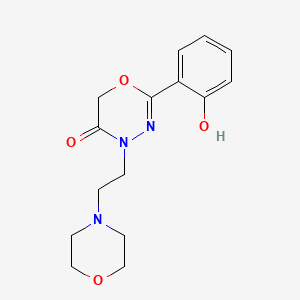
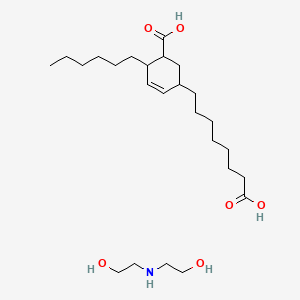

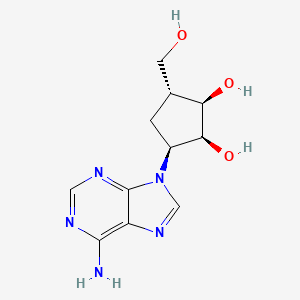
![Methyl 3-benzoyl-2-methyl-4,7-dioxa-3-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B12796882.png)

